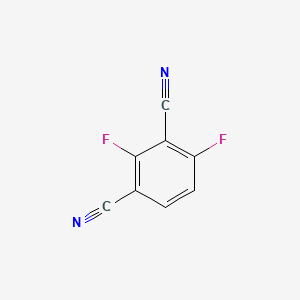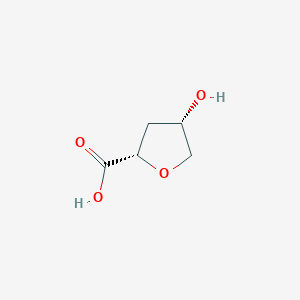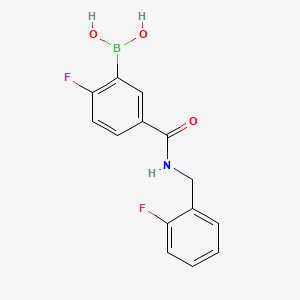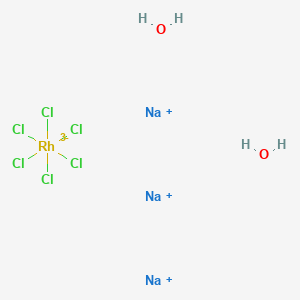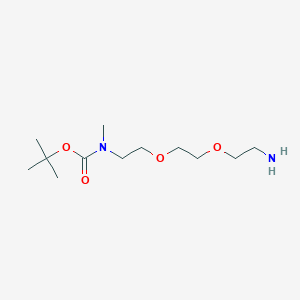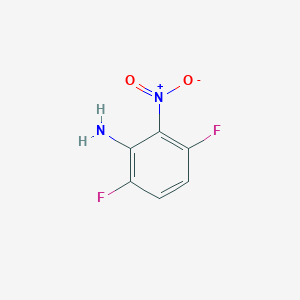
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is a halogenated organic compound with the molecular formula C12H5Br3FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-(3-bromo-4-fluorophenoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and fluorination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-1-fluorobenzene
- 1-Fluoro-2,4-dibromobenzene
- 2-Bromo-1,4-difluorobenzene
Uniqueness
2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
863314-85-6 |
|---|---|
Formule moléculaire |
C12H6Br3FO |
Poids moléculaire |
424.88 g/mol |
Nom IUPAC |
2,4-dibromo-1-(3-bromo-4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6Br3FO/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6H |
Clé InChI |
IJYLHDSZLRANGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


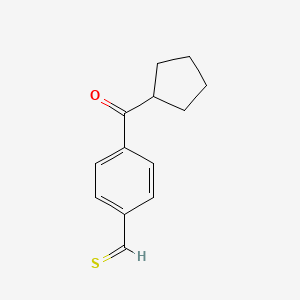
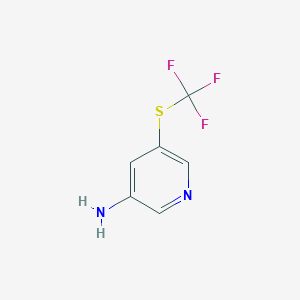

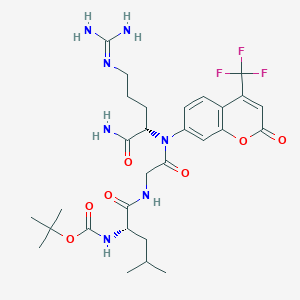
![2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12843080.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
